(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865246-84-0
Cat. No.: VC5266478
Molecular Formula: C25H29N3O6S2
Molecular Weight: 531.64
* For research use only. Not for human or veterinary use.
![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate - 865246-84-0](/images/structure/VC5266478.png)
Specification
CAS No. | 865246-84-0 |
---|---|
Molecular Formula | C25H29N3O6S2 |
Molecular Weight | 531.64 |
IUPAC Name | ethyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Standard InChI | InChI=1S/C25H29N3O6S2/c1-5-33-23(29)15-28-21-11-6-16(2)12-22(21)35-25(28)26-24(30)19-7-9-20(10-8-19)36(31,32)27-13-17(3)34-18(4)14-27/h6-12,17-18H,5,13-15H2,1-4H3 |
Standard InChI Key | UYGWWMDWQIIROO-QPLCGJKRSA-N |
SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
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Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with nitrogen and sulfur heteroatoms).
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6-Methyl substitution: A methyl group at the 6-position of the benzothiazole ring enhances steric and electronic properties .
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Imino linkage: The C=N bond (imino group) at the 2-position connects the benzothiazole to a 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl moiety.
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Sulfonylmorpholino group: A sulfonated 2,6-dimethylmorpholine ring introduces polarity and potential hydrogen-bonding interactions .
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Ethyl acetate side chain: An ethyl ester group at the 3-position modulates lipophilicity and metabolic stability .
The (Z)-stereochemistry at the imino double bond is critical for biological activity, as spatial orientation influences target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, leveraging methodologies from benzothiazole chemistry :
Step 1: Benzothiazole Core Formation
2-Amino-6-methylbenzenethiol reacts with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine to yield ethyl 2-(6-methylbenzo[d]thiazol-2-yl)acetate .
Step 2: Imination
Condensation of the benzothiazole acetate with 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride forms the imino linkage. Stereoselective conditions (e.g., low-temperature Schlenk techniques) favor the (Z)-isomer .
Step 3: Purification
Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) isolates the (Z)-isomer, confirmed via -NMR coupling constants and NOE experiments .
Spectroscopic Characterization
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-NMR (400 MHz, CDCl):
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IR (KBr):
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HRMS (ESI+):
Biological Activities
Cell Line | IC |
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HCT-116 (colon) | 0.66 |
MCF-7 (breast) | 1.12 |
A549 (lung) | 1.89 |
Data adapted from benzothiazole sulfonamide studies .
Antimicrobial Activity
The morpholino sulfonyl group disrupts bacterial cell wall synthesis. Preliminary assays show:
Pharmacokinetic Properties
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